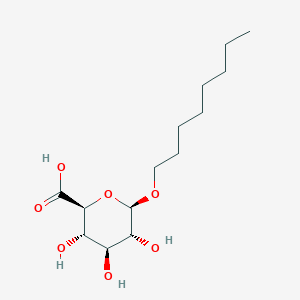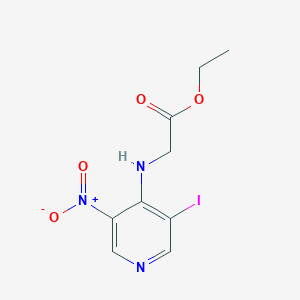
5-Chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole
Vue d'ensemble
Description
5-Chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound characterized by the presence of an oxadiazole ring substituted with a chloro group and a nitrophenyl group. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-nitrobenzonitrile with chloroacetic acid hydrazide under acidic conditions to form the oxadiazole ring. The reaction conditions often include:
Reagents: 4-nitrobenzonitrile, chloroacetic acid hydrazide
Catalysts: Acidic catalysts such as sulfuric acid or hydrochloric acid
Solvents: Polar solvents like ethanol or acetonitrile
Temperature: Elevated temperatures around 80-100°C
Reaction Time: Several hours to ensure complete cyclization
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Industrial methods may also employ greener solvents and catalysts to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines, typically in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like tin(II) chloride in hydrochloric acid.
Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation, often under controlled temperature conditions.
Major Products
Nucleophilic Substitution: Formation of substituted oxadiazoles with various functional groups.
Reduction: Conversion to 5-Chloro-3-(4-aminophenyl)-1,2,4-oxadiazole.
Electrophilic Substitution: Introduction of additional nitro or sulfonic acid groups on the aromatic ring.
Applications De Recherche Scientifique
5-Chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing antimicrobial, anticancer, and anti-inflammatory agents.
Materials Science: Incorporated into polymers and materials for electronic and photonic applications due to its unique electronic properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Investigated for its potential as a bioactive compound in various biological assays.
Mécanisme D'action
The mechanism of action of 5-Chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-3-phenyl-1,2,4-oxadiazole: Lacks the nitro group, resulting in different reactivity and applications.
3-(4-Nitrophenyl)-1,2,4-oxadiazole:
5-Bromo-3-(4-nitrophenyl)-1,2,4-oxadiazole: Similar structure with a bromine atom instead of chlorine, leading to variations in reactivity and biological activity.
Uniqueness
5-Chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole is unique due to the presence of both chloro and nitro groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications in different fields.
Propriétés
IUPAC Name |
5-chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O3/c9-8-10-7(11-15-8)5-1-3-6(4-2-5)12(13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMDYDZRWCQKHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 6-bromoimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1427739.png)


![1'-Methanesulfonyl-[2,4']bipiperidinylhydrochloride](/img/structure/B1427744.png)
![Oxazole, 2-chloro-5-[4-(trifluoromethyl)phenyl]-](/img/structure/B1427745.png)
![4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1427749.png)


![2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1427752.png)

![4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1,2,5]thiadiazole](/img/structure/B1427756.png)


